3-methyl-N-[(4-methylphenyl)methyl]-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
3-methyl-N-[(4-methylphenyl)methyl]-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. . The structure of this compound includes a thiazole ring fused with an imidazole ring, which is further substituted with various functional groups, making it a molecule of interest for researchers.
Mechanism of Action
Target of Action
The compound, 3-methyl-N-[(4-methylphenyl)methyl]-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, is a derivative of the indole and thiazole classes of compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Similarly, thiazole derivatives have been associated with a broad spectrum of biological activities . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazole derivatives also exhibit a wide range of biological activities . The specific interactions of this compound with its targets would depend on the nature of these targets and the specific functional groups present in the compound.
Biochemical Pathways
Given the broad range of biological activities associated with indole and thiazole derivatives , it is likely that this compound could affect multiple pathways. The downstream effects would depend on the specific targets and pathways involved.
Result of Action
Given the range of biological activities associated with indole and thiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 3-methyl-N-[(4-methylphenyl)methyl]-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-methyl-N-[(4-methylphenyl)methyl]-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Common reagents used in these reactions include strong acids, bases, and reducing agents such as hydrogen gas in the presence of a catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-methyl-N-[(4-methylphenyl)methyl]-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
3-methyl-N-[(4-methylphenyl)methyl]-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Properties
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-6-8-15(9-7-13)11-22-20(26)19-14(2)24-12-18(23-21(24)29-19)16-4-3-5-17(10-16)25(27)28/h3-10,12H,11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBKBCKXCKBHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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